2-(3,4-Dichlorophenyl)indolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dichlorophenyl)indolizine is a nitrogen-containing heterocyclic compound. Indolizines are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The presence of the dichlorophenyl group in this compound enhances its chemical reactivity and potential for various applications.
Vorbereitungsmethoden
The synthesis of 2-(3,4-Dichlorophenyl)indolizine can be achieved through several methods. One common approach involves the use of transition metal-catalyzed reactions. For instance, the reaction between aldehydes, secondary amines, and terminal alkynes in the presence of a gold catalyst can lead to the formation of indolizines . Another method involves the oxidative coupling of pyridine or pyrrole scaffolds . Industrial production methods often utilize these catalytic processes due to their efficiency and high yield.
Analyse Chemischer Reaktionen
2-(3,4-Dichlorophenyl)indolizine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as selenium dioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of indolizine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dichlorophenyl)indolizine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(3,4-Dichlorophenyl)indolizine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. For example, its antiviral activity may be attributed to its ability to inhibit viral replication by targeting viral enzymes . Similarly, its anticancer properties may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-(3,4-Dichlorophenyl)indolizine can be compared with other indolizine derivatives such as:
Indole: Known for its broad-spectrum biological activities, including antiviral and anticancer properties.
Pyrrole: Another nitrogen-containing heterocycle with diverse applications in medicinal chemistry.
Indolizidine: A related compound with significant biological activity, often used as a precursor in the synthesis of other bioactive molecules.
The uniqueness of this compound lies in its dichlorophenyl group, which enhances its chemical reactivity and potential for various applications.
Eigenschaften
CAS-Nummer |
80489-00-5 |
---|---|
Molekularformel |
C14H9Cl2N |
Molekulargewicht |
262.1 g/mol |
IUPAC-Name |
2-(3,4-dichlorophenyl)indolizine |
InChI |
InChI=1S/C14H9Cl2N/c15-13-5-4-10(8-14(13)16)11-7-12-3-1-2-6-17(12)9-11/h1-9H |
InChI-Schlüssel |
HRODHWOQHAUAHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=CN2C=C1)C3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.